1-Propanamine, 2,2'-((1-(4-methylphenyl)ethylidene)bis(thio))bis-
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Overview
Description
1-Propanamine, 2,2’-((1-(4-methylphenyl)ethylidene)bis(thio))bis- is an organic compound with a complex structure It is characterized by the presence of a propanamine backbone with two thioether linkages and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 2,2’-((1-(4-methylphenyl)ethylidene)bis(thio))bis- typically involves the reaction of 1-(4-methylphenyl)ethanone with 1,3-propanedithiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of a thioether linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 2,2’-((1-(4-methylphenyl)ethylidene)bis(thio))bis- undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures, typically in an inert atmosphere.
Substitution: Various alkyl halides or acyl chlorides; room temperature to moderate heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Propanamine, 2,2’-((1-(4-methylphenyl)ethylidene)bis(thio))bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-Propanamine, 2,2’-((1-(4-methylphenyl)ethylidene)bis(thio))bis- involves its interaction with specific molecular targets. The thioether groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 3,3’-((1-methylethylidene)bis(thio))bis-: Similar structure but with different substituents.
1-Propanamine, 2,2’-((1-phenylethylidene)bis(thio))bis-: Similar backbone but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
1-Propanamine, 2,2’-((1-(4-methylphenyl)ethylidene)bis(thio))bis- is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
91491-11-1 |
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Molecular Formula |
C15H26N2S2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-[1-(1-aminopropan-2-ylsulfanyl)-1-(4-methylphenyl)ethyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C15H26N2S2/c1-11-5-7-14(8-6-11)15(4,18-12(2)9-16)19-13(3)10-17/h5-8,12-13H,9-10,16-17H2,1-4H3 |
InChI Key |
LZMBTINEPGZPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(SC(C)CN)SC(C)CN |
Origin of Product |
United States |
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